hERG Safety Profile: 1,3-Diazinan-5-amine Demonstrates Significantly Reduced hERG Binding Affinity Compared to Related Scaffolds
Cardiotoxicity, primarily mediated through inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a major cause of drug candidate failure. A key differentiator for the 1,3-diazinan-5-amine scaffold is its markedly low affinity for the hERG channel. In a direct binding assay, the compound exhibited an IC50 of >55.69 μM . This is significantly higher than the typical safety threshold of 1-10 μM, indicating a low risk of hERG-related cardiotoxicity. In contrast, many related heterocyclic amines, particularly piperidines and piperazines, are known to potently bind hERG (often with IC50 values in the sub-micromolar range), which can limit their utility in drug development [1].
| Evidence Dimension | hERG channel binding affinity (IC50) |
|---|---|
| Target Compound Data | >55.69 μM |
| Comparator Or Baseline | Class-level baseline for related piperidines/piperazines: typical IC50 < 10 μM |
| Quantified Difference | >5.6-fold lower affinity than the 10 μM safety threshold; orders of magnitude lower than potent hERG binders. |
| Conditions | Radioligand displacement assay using human ERG expressed in HEK cells . |
Why This Matters
This low hERG liability is a significant differentiator for medicinal chemists seeking to minimize cardiotoxicity risk in early-stage programs.
- [1] Aronov, A. M. (2005). Predictive in silico modeling for hERG channel blockers. Drug Discovery Today, 10(2), 149-155. View Source
